![molecular formula C17H19NS B15164222 Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- CAS No. 185245-77-6](/img/structure/B15164222.png)
Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-: is a heterocyclic compound that features a piperidine ring fused with a dihydronaphthothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a naphthothiophene derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives or the cyclization of naphthothiophene precursors. The use of catalysts such as molybdenum disulfide or palladium on carbon is common in these processes to enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in the development of drugs for treating diseases such as cancer and neurological disorders .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that piperidine derivatives can exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices .
Wirkmechanismus
The mechanism of action of Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Dihydronaphthofurans: Compounds with a similar fused ring structure but containing oxygen instead of sulfur.
Thiophene Derivatives: Compounds with a five-membered ring containing sulfur, often used in similar applications.
Uniqueness: Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)- is unique due to its combination of a piperidine ring with a dihydronaphthothiophene moiety. This fusion imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .
Eigenschaften
CAS-Nummer |
185245-77-6 |
|---|---|
Molekularformel |
C17H19NS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-(4,5-dihydrobenzo[e][2]benzothiol-3-yl)piperidine |
InChI |
InChI=1S/C17H19NS/c1-4-10-18(11-5-1)17-15-9-8-13-6-2-3-7-14(13)16(15)12-19-17/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI-Schlüssel |
CEXADYDBZAOSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C3CCC4=CC=CC=C4C3=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


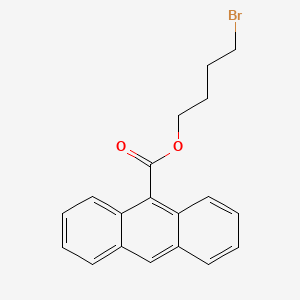

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
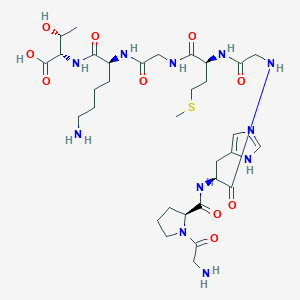
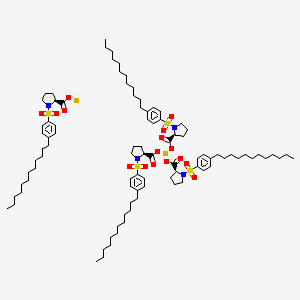
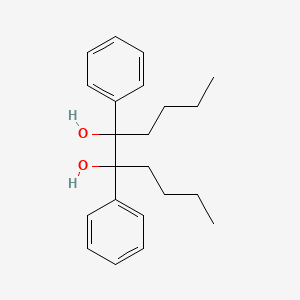
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
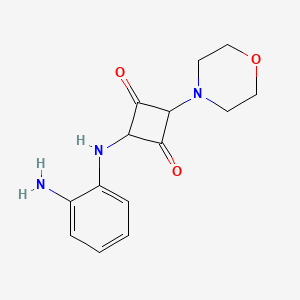
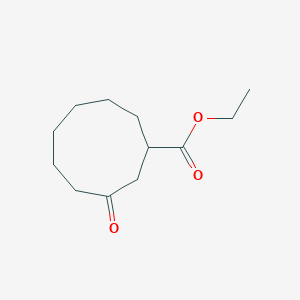
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
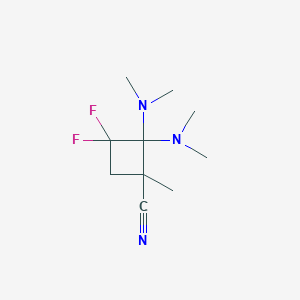
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
